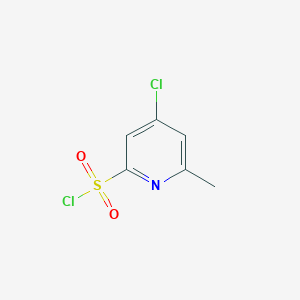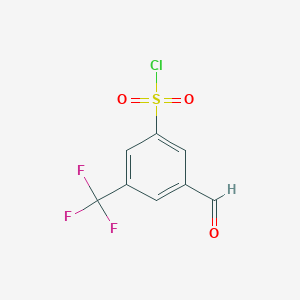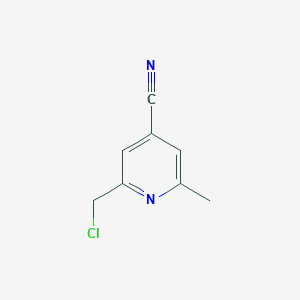
2-(Chloromethyl)-6-methylisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-methylisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles. This compound is characterized by the presence of a chloromethyl group and a methyl group attached to the isonicotinonitrile core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylisonicotinonitrile typically involves the reaction of 2-amino-6-methylisonicotinonitrile with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methylisonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(Chloromethyl)-6-methylisonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylisonicotinonitrile involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction can lead to the formation of various substituted derivatives. The nitrile group can also participate in reactions that involve nucleophilic addition, leading to the formation of amines or other functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-1,3-dioxolane: Similar in having a chloromethyl group but differs in the core structure.
2-Chloromethyl-4-methylquinazoline: Shares the chloromethyl and methyl groups but has a quinazoline core.
2-Chloromethylpyridine: Similar in having a chloromethyl group attached to a pyridine ring.
Uniqueness
2-(Chloromethyl)-6-methylisonicotinonitrile is unique due to its specific substitution pattern on the isonicotinonitrile core, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in the synthesis of complex organic molecules and in various research applications.
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-7(5-10)3-8(4-9)11-6/h2-3H,4H2,1H3 |
InChI Key |
NCRBKMRLXDJZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Trifluoro-5-[2-[2-(2,4,5-trifluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B14861053.png)
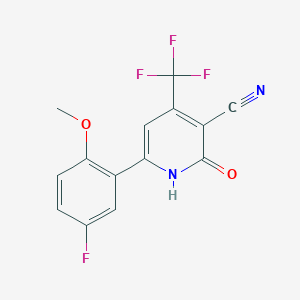

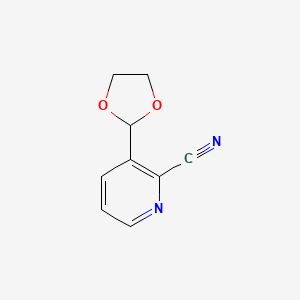
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14861071.png)
![5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine](/img/structure/B14861075.png)
![N-[3-(Acetylamino)-5-(chloromethyl)phenyl]acetamide](/img/structure/B14861093.png)
![Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B14861098.png)

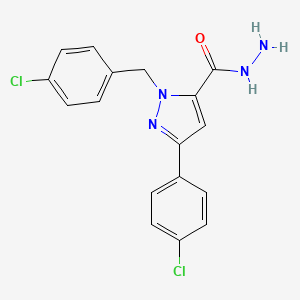
![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14861118.png)
